N-(3-chlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide
Description
N-(3-chlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2-methoxyphenyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 3-chlorophenyl group and a methyl group.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-25(15-7-5-6-14(23)12-15)19(27)13-31-22-24-16-10-11-30-20(16)21(28)26(22)17-8-3-4-9-18(17)29-2/h3-12H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYQHMJYFVLYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular details:
| Property | Value |
|---|---|
| Molecular Formula | C23H18ClN3O4 |
| Molecular Weight | 435.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | VKJUGCLQRGHETF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thieno[3,2-d]pyrimidine moiety plays a crucial role in modulating enzyme activity and receptor binding through:
- Hydrogen Bonding : The functional groups can form hydrogen bonds with amino acids in enzyme active sites.
- π-π Interactions : These interactions enhance binding affinity to target proteins.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
-
Anticancer Activity : The compound has shown potential as an anticancer agent by inhibiting specific kinases involved in tumor growth. For instance, it has been evaluated against CDK5/p25 complexes, which are implicated in neurodegenerative diseases and cancer.
These findings suggest that the compound could serve as a lead molecule for further development in cancer therapeutics .
Compound CDK5/p25 % Inhibition @ 50 μM CDK5/p25 IC50 (μM) 10 88.2 7.02 14 64.8 52.1 - Anti-inflammatory Properties : The presence of the methoxy group may contribute to anti-inflammatory effects by modulating inflammatory pathways.
- Antimicrobial Activity : The compound has been tested for its ability to inhibit bacterial growth, showing promise as an antimicrobial agent.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- A study focused on its action against neurodegenerative diseases highlighted its ability to inhibit the hyperphosphorylation of tau protein by blocking the CDK5/p25 complex . This mechanism is significant as tau hyperphosphorylation is a hallmark of Alzheimer's disease.
- Another research effort demonstrated that derivatives of this compound could selectively inhibit kinases involved in tumorigenesis, showcasing its potential in cancer treatment .
Comparison with Similar Compounds
Structural Analogues with Thieno[3,2-d]pyrimidine Cores
Several structurally related compounds share the thieno[3,2-d]pyrimidin-4-one scaffold but differ in substituents, which critically influence their physicochemical and biological properties:
Key Observations :
- N-Methylation: The target compound’s N-methyl group likely improves metabolic stability compared to non-methylated analogs (e.g., ), though it may reduce hydrogen-bonding capacity.
- Aryl Substituents : The 2-methoxyphenyl group (target) vs. 4-methylphenyl () or 2-methylpropyl () alters electronic and steric profiles, affecting target selectivity.
Analogues with Pyrimidine-Based Cores
Compounds with pyrimidine (non-thieno-fused) cores but similar sulfanyl-acetamide motifs include:
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (): The pyridine ring introduces basicity, contrasting with the neutral 3-chlorophenyl group in the target.
Chromeno[2,3-d]pyrimidine Analogues
N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide () replaces the thieno ring with a chromeno moiety.
Physicochemical and Conformational Comparisons
- Hydrogen Bonding: Non-methylated acetamides (e.g., ) form stronger N–H···O bonds, while the target compound’s N-methyl group disrupts this interaction, favoring hydrophobic interactions.
- Conformation : Substituents on the phenyl ring (e.g., 3-chloro vs. 4-chloro in ) influence molecular geometry. For example, 3-chloro groups induce specific dihedral angles that affect packing in crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
